Azumolene sodium anhydrous
Overview
Description
Azumolene sodium is the anhydrous sodium salt of azumolene. It contains an azumolene(1-).
Mechanism of Action
Target of Action
Azumolene Sodium Salt primarily targets the ryanodine receptor 1 (RyR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
The compound interacts with its target by binding to the ryanodine receptor 1 and decreasing intracellular calcium concentration . This interaction depresses excitation-contraction coupling in skeletal muscle .
Biochemical Pathways
Azumolene Sodium Salt affects the store-operated calcium entry (SOCE) pathway . This pathway is coupled to the skeletal muscle ryanodine receptor. The compound inhibits a component of SOCE, leading to a reduction in SOCE in myotubes .
Pharmacokinetics
It’s known that the compound is a crystalline solid and its solubility in different solvents may impact its bioavailability .
Result of Action
The inhibition of calcium release from the skeletal muscle sarcoplasmic reticulum by Azumolene Sodium Salt results in muscle relaxation . This action has utility in countering muscle dysfunction associated with malignant hyperthermia .
Action Environment
The environment can influence the action, efficacy, and stability of Azumolene Sodium Salt. For instance, the compound must be stored at -20°C and remains stable for ≥ 4 years . .
Biochemical Analysis
Biochemical Properties
Azumolene Sodium Salt plays a significant role in biochemical reactions, particularly those involving calcium ions. It interacts with the skeletal muscle ryanodine receptor, a type of calcium channel in the sarcoplasmic reticulum of skeletal muscle cells . The interaction between Azumolene Sodium Salt and this receptor inhibits a component of store-operated calcium entry (SOCE), reducing SOCE in myotubes by up to 70% at a concentration of 20 µM .
Cellular Effects
The effects of Azumolene Sodium Salt on cells are primarily related to its influence on calcium ion dynamics. By inhibiting the release of calcium from the sarcoplasmic reticulum, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . For instance, it can counter muscle dysfunction associated with malignant hyperthermia .
Molecular Mechanism
Azumolene Sodium Salt exerts its effects at the molecular level through its interaction with the ryanodine receptor. This interaction inhibits the release of calcium ions from the sarcoplasmic reticulum, thereby affecting the calcium ion concentration within the cell . This can lead to changes in gene expression and enzyme activity, as many cellular processes are regulated by calcium ions.
Metabolic Pathways
Azumolene Sodium Salt is involved in the calcium signaling pathway due to its interaction with the ryanodine receptor
Properties
IUPAC Name |
sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRJPWBPXLNAJ-FPUQOWELSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN4NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105336-14-9 | |
Record name | Azumolene sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZUMOLENE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azumolene sodium in skeletal muscle?
A1: Azumolene sodium, similar to its analog Dantrolene sodium, primarily acts as a skeletal muscle relaxant by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) within muscle cells [, , ]. This inhibition specifically targets the ryanodine receptor (RyR) Ca2+ release channels present on the SR membrane []. By suppressing the opening rate of these channels, Azumolene sodium reduces the frequency of spontaneous Ca2+ release events called "Ca2+ sparks", ultimately leading to decreased muscle contractility [].
Q2: How does the effect of Azumolene sodium on intrafusal muscle contraction differ from that of Dantrolene sodium?
A2: While both Azumolene sodium and Dantrolene sodium reduce intrafusal muscle contraction, a notable difference emerges at high stimulation frequencies. Azumolene sodium maintains its depressant effect on intrafusal muscle contraction even at high frequencies, whereas Dantrolene sodium exhibits only a minimal relaxant effect in this range [].
Q3: What is the significance of the differing effects of Azumolene sodium and Dantrolene sodium at high stimulation frequencies?
A3: The difference in high-frequency effects between Azumolene sodium and Dantrolene sodium is likely to be less significant in practical applications []. This is because the discharge frequency in an intact animal or human patient is unlikely to reach the high levels where the drugs' effects diverge significantly []. Therefore, despite the observed difference in vitro, the overall impact of both drugs on muscle relaxation is expected to be similar in vivo.
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